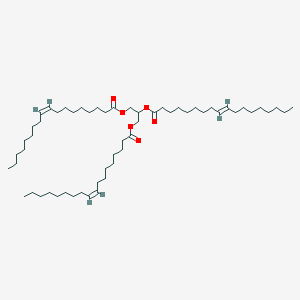
(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester
概要
説明
準備方法
合成経路と反応条件
1,3-ジオレオイル-2-エライドイルグリセロールの合成は、通常、グリセロールをオレイン酸とエライジン酸でエステル化する反応を伴います。このプロセスは、化学的方法または酵素的方法を用いて実行することができます。 一般的なアプローチの1つは、化学酵素的合成であり、以下の手順を伴います :
トランスビニル化: ビニルオレイン酸は、酢酸ビニルとオレイン酸間のトランスビニル化によって合成されます。
エステル化: 次に、ビニルオレイン酸を、10%(w / v)のNovozym 435を用いて35℃で8時間、グリセロールと反応させて1,3-ジオレインを合成します。
最終エステル化: 精製された1,3-ジオレインを化学的にエライジン酸と反応させて、1,3-ジオレオイル-2-エライドイルグリセロールを生成します。
工業生産方法
1,3-ジオレオイル-2-エライドイルグリセロールの工業生産は、同様の化学的方法または酵素的方法を用いた大規模エステル化プロセスを含む場合があります。 反応条件は、最終製品の高収率と純度を達成するために最適化されます .
化学反応の分析
1,3-ジオレオイル-2-エライドイルグリセロールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特に不飽和オレイン酸とエライジン酸の部分で、酸化反応を起こす可能性があります。
加水分解: この化合物中のエステル結合を加水分解すると、遊離脂肪酸とグリセロールが生成されます。
転エステル化: この化合物は、他の脂肪酸またはアルコールとの転エステル化反応に関与する可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過マンガン酸カリウム)、加水分解剤(例:水と酸)、転エステル化触媒(例:リパーゼ)などがあります .
4. 科学研究への応用
1,3-ジオレオイル-2-エライドイルグリセロールは、以下を含むいくつかの科学研究への応用があります。
化学: トリグリセリドの多形挙動に対する不飽和度とsn-2置換の影響を研究するために使用されます.
生物学: 脂質代謝における役割と細胞機能への影響について調査されています。
医学: 特に脂質関連疾患の文脈で、潜在的な治療効果について探求されています。
科学的研究の応用
1,3-Dioleoyl-2-Elaidoyl Glycerol has several scientific research applications, including:
Biology: Investigated for its role in lipid metabolism and its effects on cellular functions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid-related disorders.
作用機序
1,3-ジオレオイル-2-エライドイルグリセロールの作用機序は、脂質代謝経路との相互作用を伴います。この化合物は、トリグリセリドの多形挙動に影響を与え、その物理的特性と生物学的機能に影響を与える可能性があります。 また、脂質代謝に関与する特定の酵素や受容体と相互作用して、細胞プロセスを調節することもできます .
類似化合物との比較
生物活性
(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester, commonly referred to as glyceryl trioleate or oleic acid triester, is a triglyceride derived from oleic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article explores the biological activity of this compound based on various studies and findings.
- Molecular Formula: C57H104O6
- Molecular Weight: 885.43 g/mol
- CAS Registry Number: 537-39-3
1. Anti-Inflammatory Properties
Research indicates that (9Z,9'E,9''Z)-9-octadecenoic acid exhibits significant anti-inflammatory properties. A study involving extracts from Salsola species demonstrated that the presence of oleic acid and its derivatives contributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The extract containing this compound showed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
| Extract | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| S. villosa | 4.6 ± 0.13 | 10 |
| Celecoxib | 5.0 ± 0.52 | 16.6 |
2. Antioxidant Activity
The antioxidant capacity of (9Z,9'E,9''Z)-9-octadecenoic acid has been highlighted in several studies. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. The mechanism behind this activity is attributed to its ability to modulate signaling pathways associated with oxidative stress responses .
3. Anticancer Potential
Emerging research suggests that (9Z,9'E,9''Z)-9-octadecenoic acid may possess anticancer properties. Studies have indicated that fatty acids can influence cancer cell proliferation and apoptosis. Specifically, oleic acid has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Case Study 1: Inhibition of COX Enzymes
In a controlled study assessing the anti-inflammatory effects of various extracts from Salsola species, it was found that the extract rich in (9Z,9'E,9''Z)-9-octadecenoic acid displayed selective COX-2 inhibition with a significant reduction in prostaglandin synthesis . This suggests a potential therapeutic application for inflammatory diseases.
Case Study 2: Antioxidant Mechanism Exploration
Another study explored the antioxidant mechanisms of oleic acid derivatives in human cell lines exposed to oxidative stressors. The results indicated that these compounds could enhance cellular defenses against oxidative damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
特性
IUPAC Name |
[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-MCUNLBMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















